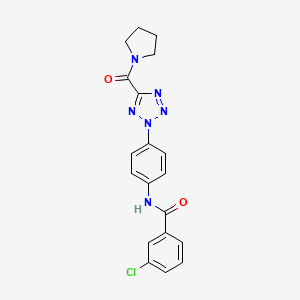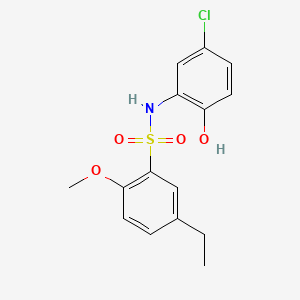
N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a sulfonamide group, a chlorine atom, a hydroxyl group, an ethyl group, and a methoxy group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis, particularly under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature, and many are soluble in water .Scientific Research Applications
Antitumor Applications Sulfonamide compounds have been evaluated for their antitumor properties through cell-based screens and clinical trials. For example, certain sulfonamides were found to be potent cell cycle inhibitors, with some progressing to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines, indicating their potential as anticancer agents (Owa et al., 2002).
Antiviral and Antifungal Activities A series of novel sulfonamides exhibited in vitro anti-HIV and antifungal activities, underscoring the versatility of sulfonamide derivatives in combating various pathogens (Zareef et al., 2007).
Chlorinating Reagent N-chloro-N-methoxybenzenesulfonamide has been identified as a reactive chlorinating reagent, useful for chlorinating a wide range of organic compounds, including phenols and aromatic amines, highlighting its utility in synthetic organic chemistry (Pu et al., 2016).
Enzyme Inhibition Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated significant enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase, suggesting these compounds could be explored for therapeutic applications in diseases like Alzheimer's (Riaz, 2020).
Cyanation of Alkenes A methodology using sulfonamide as a cyanating reagent for the selective cyanation of C-H bonds of alkenes was developed, providing a novel approach to synthesizing acrylonitriles, which are important in various industrial applications (Chaitanya & Anbarasan, 2015).
Mechanism of Action
Mode of Action
It’s known that the compound forms hydrogen bonds and other non-covalent associations, which could influence its interaction with its targets . These interactions could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The compound’s ability to form hydrogen bonds and other non-covalent associations suggests it could influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHMAGLZJKFCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)
![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)
![1-Methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2380346.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)
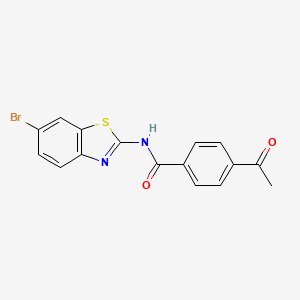
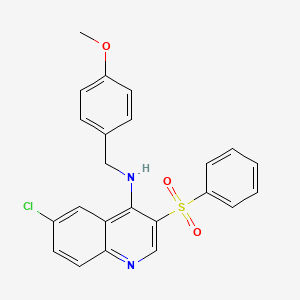
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)
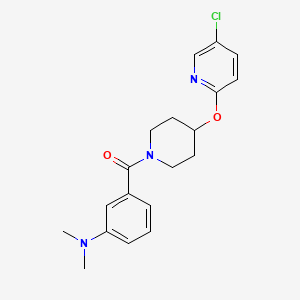
![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
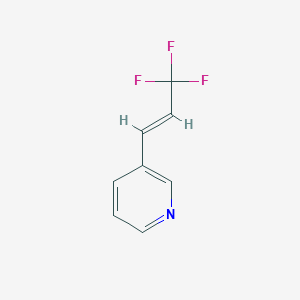
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)
